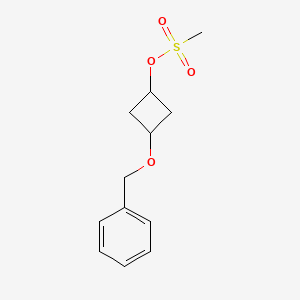

3-Benzyloxycyclobutyl methanesulphonate

Description

Methanesulphonates are widely utilized in organic synthesis as alkylating agents or prodrug intermediates due to their electrophilic reactivity .

Properties

CAS No. |

233276-36-3 |

|---|---|

Molecular Formula |

C12H16O4S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

(3-phenylmethoxycyclobutyl) methanesulfonate |

InChI |

InChI=1S/C12H16O4S/c1-17(13,14)16-12-7-11(8-12)15-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |

InChI Key |

MXGZZCOXTWCXGG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1CC(C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-benzyloxycyclobutyl methanesulphonate:

Reactivity and Stability

- Electrophilic Character : Unlike MMS and EMS, which are small, highly reactive alkylating agents , this compound’s bulky benzyloxycyclobutyl group likely reduces its volatility and modifies its reactivity. This steric hindrance may slow nucleophilic substitution (SN₂) reactions compared to MMS but enhance selectivity in drug derivatization .

- Solubility: Methanesulphonates generally exhibit moderate water solubility when paired with counterions (e.g., hydrochloride in 3-methylsulphonylaniline HCl) .

Preparation Methods

Method 1: Nucleophilic Substitution and Hunsdiecker Reaction

This route, described in CN111320535B, begins with 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. The synthesis involves four key steps:

-

Nucleophilic substitution : Diisopropyl malonate reacts with 3-dibromo-2,2-dimethoxypropane in dimethylformamide (DMF) under basic conditions (NaH, 120–140°C) to form a cyclobutane intermediate (compound I, 90% yield).

-

Deprotection and hydrolysis : Treatment with hydrochloric acid at 70–100°C removes protecting groups, yielding 3-oxocyclobutanecarboxylic acid (compound II).

-

Hunsdiecker reaction : Conversion of the carboxylic acid to its silver salt, followed by bromination with elemental bromine, produces 3-bromocyclobutanecarboxylate (compound III).

-

Benzyloxy introduction : A final nucleophilic substitution with benzyl alcohol in tetrahydrofuran (THF) yields 3-(benzyloxy)-1-cyclobutanone (compound IV).

Key advantages : High yield (90% for compound I), use of cost-effective reagents, and scalability for industrial production.

Method 2: Zinc-Mediated Reduction in Aqueous Acetic Acid

CN103242152B outlines an alternative approach using benzyloxy-2,2-dichlorocyclobutanone and metallic zinc in 40–60% aqueous acetic acid. At room temperature, zinc reduces the dichloro compound to 3-(benzyloxy)-1-cyclobutanone in 1–3 hours, achieving yields exceeding 50%. This method avoids hazardous reagents and high temperatures, making it safer for large-scale applications.

Methanesulphonation of 3-Benzyloxycyclobutanol

The final step involves reacting 3-benzyloxycyclobutanol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine or pyridine. A typical procedure includes:

-

Dissolving the alcohol in dichloromethane (DCM) or THF.

-

Adding MsCl dropwise at 0°C to minimize side reactions.

-

Stirring at room temperature for 2–4 hours to form the mesylate ester.

Yield : >90% under optimized conditions1.

Comparative Analysis of Intermediate Synthesis Routes

The table below summarizes the two patented methods for synthesizing 3-(benzyloxy)-1-cyclobutanone:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzyloxycyclobutyl methanesulphonate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution of a cyclobutanol derivative with methanesulfonyl chloride in anhydrous conditions. The benzyloxy group can be introduced via Williamson ether synthesis using benzyl bromide and a cyclobutanol precursor. Optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of cyclobutanol to methanesulfonyl chloride) and reaction time (2–4 hours at 0–5°C) to minimize byproducts like sulfonic acid derivatives. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for purity validation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis or photodegradation. Conduct stability studies using accelerated thermal degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation products. Use Karl Fischer titration to confirm moisture levels <0.1% in stored samples .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl₃, 400 MHz) identifies benzyl protons (δ 7.3–7.4 ppm, multiplet) and cyclobutyl methine (δ 4.5–5.0 ppm). C NMR confirms the sulfonate ester carbonyl at δ 115–120 ppm.

- Mass Spectrometry : HRMS (ESI+) should show [M+Na]⁺ ion with <3 ppm error.

- IR : Strong S=O stretching vibrations near 1350 cm⁻¹ and 1170 cm⁻¹ validate sulfonate formation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Investigate using density functional theory (DFT) calculations (B3LYP/6-31G* level) to model transition states during SN2 reactions. Compare activation energies for substitutions at the cyclobutyl vs. benzyloxy positions. Experimental validation via kinetic studies (e.g., varying nucleophile concentration in DMF at 25°C) and trapping intermediates with TEMPO. Conflicting data on regioselectivity may arise from steric hindrance in the cyclobutyl ring, requiring crystallographic analysis (single-crystal XRD) .

Q. How does this compound interact in electrochemical redox systems, particularly with cerium-based mediators?

- Methodology : Use cyclic voltammetry (CV) in methanesulfonic acid electrolytes (0.1 M Ce³⁺, 1.0 M CH₃SO₃H) at Pt electrodes. Monitor Ce³⁺/Ce⁴⁺ redox peaks (E₁/₂ ≈ +1.4 V vs. Ag/AgCl) and shifts in peak potential when the compound is added. Optimize parameters like scan rate (10–100 mV/s) and temperature (25–60°C) to assess electron-transfer kinetics. Conflicting data on mediator efficiency may require impedance spectroscopy (EIS) to resolve interfacial resistance effects .

Q. How can researchers resolve contradictions in mutagenicity data for methanesulphonate derivatives?

- Methodology : Conduct Ames tests (TA98 and TA100 strains) with metabolic activation (S9 fraction) at concentrations of 0.1–10 mM. Compare dose-response curves with positive controls (e.g., methyl methanesulphonate, MMS ). Use comet assays to quantify DNA damage in mammalian cells (e.g., HepG2). Conflicting results may arise from differences in metabolic pathways; employ LC-MS/MS to identify reactive metabolites (e.g., benzyloxy epoxides) and validate via isotopic labeling.

Q. What strategies are effective for analyzing byproducts during the hydrolysis of this compound?

- Methodology : Simulate hydrolysis in buffered solutions (pH 2–12, 37°C) and analyze time-dependent degradation using UPLC-PDA-MS. Identify major byproducts (e.g., cyclobutanol, benzyl alcohol) and quantify via external calibration curves. Conflicting degradation rates under acidic vs. alkaline conditions can be modeled using Arrhenius equations to predict shelf-life.

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the stereochemical outcomes of reactions involving this compound?

- Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Correlate results with circular dichroism (CD) spectroscopy. For kinetic resolution studies, employ racemic substrates and chiral catalysts (e.g., BINOL-derived phosphoric acids), monitoring ee% via F NMR if fluorinated analogs are used.

Q. What computational tools are recommended for predicting the environmental fate of this compound?

- Methodology : Apply EPI Suite (EPA) to estimate biodegradation (BIOWIN models) and bioaccumulation (BCFBAF). Validate with experimental soil adsorption studies (OECD 106 guidelines) using C-labeled compound. Conflicting predictions require microcosm tests to assess microbial degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.